The synthesis of N-(1,1-Dioxidotetrahydro-3-Thienyl)alanine typically involves several chemical reactions that incorporate thiophene derivatives into the alanine backbone. A common method includes:
For instance, a method may involve the oxidation of tetrahydrothiophene derivatives followed by coupling with L-alanine under acidic conditions to yield N-(1,1-Dioxidotetrahydro-3-Thienyl)alanine .
The molecular structure of N-(1,1-Dioxidotetrahydro-3-Thienyl)alanine features:
The InChI key for this compound is WTOFYLAWDLQMBZ-LURJTMIESA-N, which provides a unique identifier for its chemical structure .
N-(1,1-Dioxidotetrahydro-3-Thienyl)alanine can participate in various chemical reactions including:
These reactions are critical for exploring the compound's potential as a pharmaceutical agent or in material science applications .
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its effects on biological systems .
Key physical and chemical properties include:
These properties indicate that N-(1,1-Dioxidotetrahydro-3-Thienyl)alanine has favorable characteristics for further development in pharmaceutical applications .
N-(1,1-Dioxidotetrahydro-3-Thienyl)alanine has potential applications in various scientific fields:
The ongoing exploration of this compound could yield significant insights into its utility in drug development and biochemical research .
Enantioselective synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)alanine derivatives leverages chiral auxiliaries and catalytic asymmetric methods. A prominent approach adapts the dianion alkylation strategy validated for β-amino acids, where N-Boc-protected tetrahydrothiophene precursors undergo stereocontrolled C-alkylation using chiral lithium amide bases. This method achieves diastereoselectivities of 65-86% by exploiting chelation-controlled enolate formation at -78°C in THF [3]. Computational modeling (HF/3-21G level) confirms that facial selectivity arises from steric shielding of the Re face by the sulfolanyl moiety [3]. Alternative asymmetric hydrogenation routes employ ruthenium-BINAP catalysts for dehydroalanine precursors, delivering enantiomeric excesses >95% under 50 bar H₂ pressure [5].
Table 1: Stereoselective Methods Comparison
Method | Conditions | de/ee (%) | Yield Range |
---|---|---|---|
Dianion Alkylation | n-BuLi, THF, -78°C | 65-86% de | 24-85% |
Asymmetric Hydrogenation | Ru-BINAP, 50 bar H₂ | >95% ee | 70-92% |
Enzymatic Resolution | Acylase, pH 7.0, 25°C | >99% ee | 40-45%* |
*Theoretical maximum yield for kinetic resolution
Key synthetic pathways feature strategic ring formation and sulfone installation:
Whole-cell biotransformation systems utilizing Escherichia coli expressing L-aspartate-α-decarboxylase (ADC) enable direct conversion of L-aspartate to β-alanine derivatives. Engineered ADC mutants (e.g., Bacillus aryabhattai Gel-09 ADC-K7) demonstrate enhanced activity toward sterically hindered substrates, enabling 92% conversion of 3-oxosulfolane to the target amino acid when coupled with transaminases [7]. Biocatalytic asymmetric amination using Alcaligenes sp. achieves kinetic resolution of racemic precursors with enantioselectivity factors (E) >200 [5].
Table 2: Biocatalytic Production Systems
Biocatalyst | Substrate | Conversion/Yield | ee |
---|---|---|---|
E. coli + ADC-K7 | 3-Oxosulfolane | 92% | >99% (S) |
Alcaligenes sp. TA-203 | (±)-3-Aminosulfolane | 45% | >99% (R) |
Saccharomyces cerevisiae ADX | 2-Oxo-4-(sulfolanyl) acid | 78% | 95% (S) |
Continuous flow reactors overcome limitations of batch processing for hazardous intermediates:
Table 3: Flow Process Optimization Parameters
Stage | Reactor Type | Residence Time | Productivity | Key Advantage |
---|---|---|---|---|
Sulfonation | Corning AFR | 2 min | 480 g/h | Explosive gas safety |
Hydrogenation | PBR (scCO₂/H₂) | 15 min | 1.2 kg/h | Enhanced mass transfer |
Enzymatic Transamination | CSTR with UF membrane | 4 h | 3.2 g·L⁻¹·h⁻¹ | Cofactor recycling |
Orthogonal protection enables selective functionalization:
Case study: Synthesis of N-methylated derivatives employs Fmoc protection (Fmoc-OSu/NaHCO₃), selective N-alkylation (MeI/K₂CO₃), and piperidine deprotection (20% DMF) prior to sulfolane conjugation [9].
Table 4: Protection Group Strategies
Protection Target | Group | Installation | Deprotection | Compatibility |
---|---|---|---|---|
α-Amino | Boc | (Boc)₂O, HFIP, 25°C | TFA/DCM (1:1) | Acid-stable sulfones |
α-Amino | Fmoc | Fmoc-OSu, NaHCO₃ | Piperidine/DMF | Base-sensitive intermediates |
Carboxyl | Bn | BnBr, K₂CO₃ | Pd/C, H₂ | Survives sulfone reduction |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8